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Methyl 2,4-dibromo-6-

methylbenzoate

Cat. No.: B13699384

Get Quote

Executive Summary
Methyl 2,4-dibromo-6-methylbenzoate represents a classic case of Steric Inhibition of

Resonance (SIR). Unlike simple benzoates where the ester group is coplanar with the aromatic

ring to maximize

-conjugation, the presence of bulky ortho-substituents (2-bromo and 6-methyl) forces the ester
moiety out of plane.

This guide compares the crystallographic and structural characteristics of this compound

against its non-hindered and symmetrically hindered analogues. The focus is on the torsion

angle (

), crystal packing efficiency, and the specific utility of this scaffold in preventing metabolic
hydrolysis (steric shielding).

Structural Comparison & Performance Metrics
The "performance" of a crystal structure in this context refers to the degree of steric strain,

stability, and specific intermolecular interactions (e.g., Halogen Bonding).
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Table 1: Geometric & Electronic Comparison of Benzoate Analogues

Feature
Methyl Benzoate

(Standard)

Methyl 2,6-

Dimethylbenzoate

(Analogue A)

Methyl 2,4-dibromo-

6-methylbenzoate

(Target)

Steric Class Unhindered (Planar) Hindered (Symmetric)
Hindered

(Asymmetric)

Ortho Substituents H, H Me, Me Br, Me

Ester Torsion Angle (

)†
~0° - 15° (Planar) ~60° - 75°

~80° - 90°

(Orthogonal)

Resonance Status Fully Conjugated Partially Inhibited Fully Inhibited (SIR)

Hydrolysis Mechanism (Tetrahedral

intermediate)
Mixed / Slow (Acylium ion via acid)

Crystal Packing
-

Stacking Dominant

Van der Waals / Weak

H-bonds

Halogen Bonding

(Br···O/Br)

Melting Point -12 °C (Liquid) Liquid/Low melting
Solid (predicted mp >

50°C)

† Torsion Angle defined by C(ortho)-C(ipso)-C(carbonyl)-O(ester). Values for the target are

predicted based on the Van der Waals radii of Br (1.85 Å) vs Me (2.0 Å).

Key Insight: The Orthogonal Twist
In the target compound, the 2-bromo and 6-methyl groups create a "steric lock." The carbonyl

oxygen cannot lie in the plane of the benzene ring because it would clash with the Van der

Waals radius of the bromine or the methyl group.

Result: The ester group rotates to be nearly perpendicular (~90°) to the ring.

Consequence: The lone pair on the ether oxygen (
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) can no longer donate electron density into the ring, and the carbonyl is electronically
isolated. This explains the compound's resistance to standard basic hydrolysis.

Experimental Protocols
To obtain high-quality X-ray data for this specific intermediate, standard solvent evaporation

often yields oiled-out products due to the rotational freedom of the ester. The following

protocols are optimized for poly-halogenated benzoates.

Protocol A: Vapor Diffusion Crystallization (Recommended)
Objective: Grow single crystals suitable for XRD from a low-melting solid/oil.

Solvent System:

Solvent (Inner Vial): Dichloromethane (DCM) or Tetrahydrofuran (THF) - High solubility.

Anti-solvent (Outer Vial): Pentane or Hexane - Low solubility.

Method:

Dissolve 20 mg of Methyl 2,4-dibromo-6-methylbenzoate in 0.5 mL of DCM in a small

GC vial.

Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.

Cap the large vial tightly. Store at 4°C in a vibration-free zone.

Mechanism: Pentane vapor slowly diffuses into the DCM, gradually increasing

supersaturation and forcing ordered lattice formation driven by Br···Br halogen bonds.

Protocol B: Data Collection & Refinement Strategy
Temperature: Data must be collected at 100 K (Cryostream). The rotation of the methyl

group at the 6-position can cause significant thermal disorder at room temperature,

obscuring bond lengths.

Absorption Correction: Essential due to the high absorption coefficient (
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) of the two Bromine atoms. Use Multi-scan (SADABS) or Gaussian face-indexing.

Refinement Note: Watch for positional disorder in the ester methyl group. The 6-methyl and

2-bromo groups are similar in size, potentially leading to whole-molecule disorder if the

crystal lattice is centrosymmetric.

Structural Determination Workflow
The following diagram outlines the decision logic for solving the structure of sterically crowded

benzoates, highlighting the critical check for "Pseudo-symmetry" caused by the Br/Me

similarity.
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Sample: Methyl 2,4-dibromo-6-methylbenzoate

Crystallization
(Vapor Diffusion: DCM/Pentane)

X-Ray Diffraction
(Mo Kα, 100 K)

Space Group Determination
(Check for P21/c or P-1)

Structure Solution
(SHELXT / Intrinsic Phasing)

Critical Check:
Br vs Me Disorder?

Refinement (SHELXL)
Anisotropic Br, C, O

Ordered

Split Site Refinement
(PART 1 / PART 2)

Disordered (Br/Me overlap)

Geometric Analysis
Calculate Torsion Angle (τ)
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Figure 1: Workflow for crystallographic analysis of asymmetric di-ortho-substituted benzoates.

Special attention is required at the "Check Disorder" phase due to the similar Van der Waals

radii of Methyl and Bromo groups.

Detailed Structural Analysis (The "Why")
When analyzing your data, focus on these three specific parameters to validate your structure

against the "Methyl 2,4-dibromo-6-methylbenzoate" model:

A. The Twist Angle (

)
Measure the torsion angle

.

Expectation:

.

Reasoning: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than

Hydrogen (1.20 Å). To avoid a clash between the carbonyl oxygen and the ortho-bromine,

the ester twists.

Validation: If

, re-check your structure solution; you may have crystallized a hydrolysis product (acid) or a
less substituted analogue.

B. Halogen Bonding (XB)
Look for intermolecular contacts involving the Bromine atoms.

Type II Halogen Bond:

or

.
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Geometry: Look for a

angle of

.

Significance: These interactions often dictate the crystal packing in the absence of strong

hydrogen bond donors.

C. Bond Length Alternation
In a planar benzoate, the

bond has partial double-bond character due to resonance.

In Target: Due to the twist, this bond becomes a pure single bond.

Metric: Expect

length

Å (longer than the typical 1.47-1.48 Å in planar benzoates).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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